tert-Butyl (S)-3-(3,5-difluorophenyl)isoxazolidine-2-carboxylate
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Overview
Description
tert-Butyl (S)-3-(3,5-difluorophenyl)isoxazolidine-2-carboxylate: is a chemical compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(3,5-difluorophenyl)isoxazolidine-2-carboxylate typically involves the cycloaddition reaction between a nitrone and an alkene. The reaction conditions may include the use of a solvent such as dichloromethane or toluene, and the reaction may be carried out at room temperature or under reflux conditions. Catalysts such as Lewis acids may be employed to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-(3,5-difluorophenyl)isoxazolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of amines or other reduced products.
Substitution: The difluorophenyl group may undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-3-(3,5-difluorophenyl)isoxazolidine-2-carboxylate may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a precursor for the development of new materials or catalysts.
Biology
In biological research, this compound may be investigated for its potential biological activity. Isoxazolidines have been studied for their antimicrobial, antiviral, and anticancer properties, and this compound may exhibit similar activities.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its unique chemical structure may allow it to interact with specific biological targets, leading to the development of new drugs or treatments.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings. Its unique properties may contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(3,5-difluorophenyl)isoxazolidine-2-carboxylate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The difluorophenyl group may enhance its binding affinity or selectivity for certain targets, while the isoxazolidine ring may contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (S)-3-(3,5-difluorophenyl)isoxazolidine-2-carboxylate may include other isoxazolidines with different substituents, such as:
- tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate
- tert-Butyl (S)-3-(4-fluorophenyl)isoxazolidine-2-carboxylate
- tert-Butyl (S)-3-(3-chlorophenyl)isoxazolidine-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties. The presence of the difluorophenyl group may enhance its stability, reactivity, or biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C14H17F2NO3 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(3,5-difluorophenyl)-1,2-oxazolidine-2-carboxylate |
InChI |
InChI=1S/C14H17F2NO3/c1-14(2,3)20-13(18)17-12(4-5-19-17)9-6-10(15)8-11(16)7-9/h6-8,12H,4-5H2,1-3H3/t12-/m0/s1 |
InChI Key |
MFSBYOIEMBQKSJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCO1)C2=CC(=CC(=C2)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCO1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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